N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride
Description
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C13H19BrClNO2 It is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with bromine, ethoxy, and methoxy groups
Properties
IUPAC Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-3-17-13-11(14)6-9(7-12(13)16-2)8-15-10-4-5-10;/h6-7,10,15H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSAECLWXDVADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC2CC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride typically involves multiple steps. One common synthetic route includes:
Ethoxylation and Methoxylation: The addition of ethoxy and methoxy groups to the benzene ring.
Cyclopropanation: The formation of the cyclopropane ring through a cyclopropanation reaction.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a less reactive group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-ethoxy-5-methoxybenzoate: Similar in structure but lacks the cyclopropane ring.
N-(3-bromo-5-ethoxy-4-methoxybenzyl)cyclopropanamine: Similar but with different substitution patterns on the benzene ring.
Uniqueness
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]cyclopropanamine;hydrochloride is unique due to its specific combination of functional groups and the presence of a cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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